
(2,2-Dibromo-1-ethenylcyclopropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dibromo-1-ethenylcyclopropyl)benzene is an organic compound characterized by the presence of a benzene ring attached to a cyclopropyl group, which is further substituted with two bromine atoms and an ethenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromo-1-ethenylcyclopropyl)benzene typically involves the bromination of a cyclopropylbenzene derivative. One common method is the addition of bromine to a cyclopropylbenzene in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the ethenyl group, resulting in the formation of the dibromo compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled addition of bromine. The use of solvents such as dichloromethane or carbon tetrachloride can help in dissolving the reactants and facilitating the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the dibromo compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding cyclopropylbenzene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as hydroxide ions or amines. This can lead to the formation of hydroxyl or amino derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclopropylbenzene derivatives.
Substitution: Hydroxyl or amino derivatives.
科学的研究の応用
(2,2-Dibromo-1-ethenylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use in the development of biologically active molecules, such as pharmaceuticals or agrochemicals, due to its ability to undergo various chemical transformations.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which (2,2-Dibromo-1-ethenylcyclopropyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The molecular targets and pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
類似化合物との比較
1,2-Dibromobenzene: Similar in having two bromine atoms attached to a benzene ring, but lacks the cyclopropyl and ethenyl groups.
2-Bromo-1-phenylcyclopropane: Contains a cyclopropyl group attached to a benzene ring with a single bromine atom.
1,1-Dibromo-2-phenylethene: Features a phenyl group attached to an ethenyl group with two bromine atoms.
Uniqueness: (2,2-Dibromo-1-ethenylcyclopropyl)benzene is unique due to the combination of a cyclopropyl group, ethenyl group, and two bromine atoms attached to a benzene ring
特性
CAS番号 |
58189-55-2 |
|---|---|
分子式 |
C11H10Br2 |
分子量 |
302.00 g/mol |
IUPAC名 |
(2,2-dibromo-1-ethenylcyclopropyl)benzene |
InChI |
InChI=1S/C11H10Br2/c1-2-10(8-11(10,12)13)9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChIキー |
UKLUSRBFVOTOIB-UHFFFAOYSA-N |
正規SMILES |
C=CC1(CC1(Br)Br)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



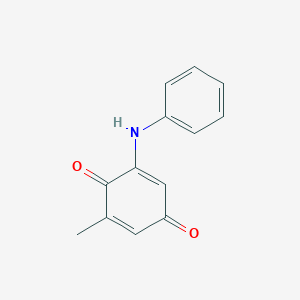
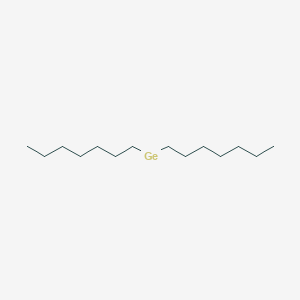


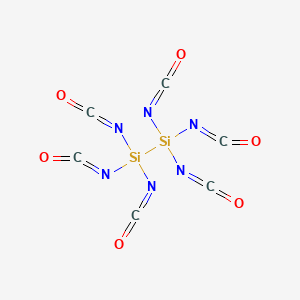
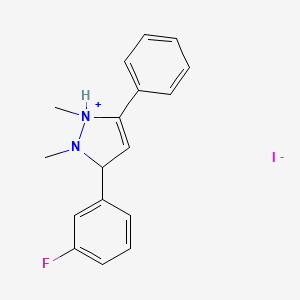
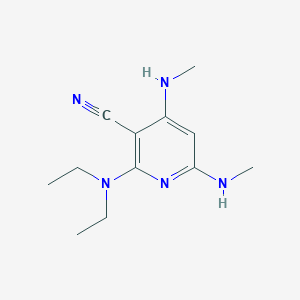
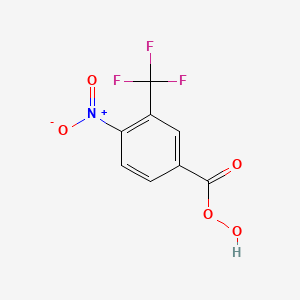
![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)

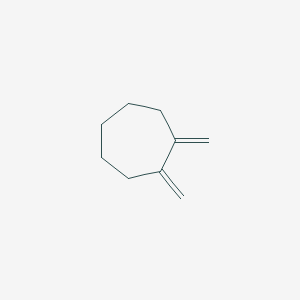
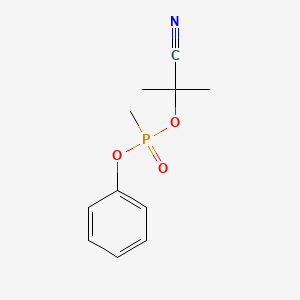
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)
